2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridine and thiophene rings, followed by their coupling with the sulfonamide group. Common synthetic routes may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine and thiophene rings may also play a role in binding to specific sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzoic acid: Shares the difluorobenzene core but lacks the sulfonamide and heterocyclic rings.
Thiophene derivatives: Contain the thiophene ring but differ in other functional groups and overall structure.
Pyridine derivatives: Contain the pyridine ring but differ in other functional groups and overall structure.
Uniqueness
2,6-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of a sulfonamide group with both pyridine and thiophene rings.
Properties
IUPAC Name |
2,6-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S2/c17-12-3-1-4-13(18)16(12)24(21,22)20-10-11-6-7-19-14(9-11)15-5-2-8-23-15/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEAURZLPQRRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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